1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Intermediate: The cyclopropanesulfonyl chloride can be synthesized by reacting cyclopropane with sulfuryl chloride under controlled conditions.
Diazepane Ring Formation: The 1,4-diazepane ring can be constructed through a cyclization reaction involving appropriate diamine precursors.
Final Coupling Reaction: The final step involves coupling the cyclopropanesulfonyl intermediate with the 1,4-diazepane ring and the trifluoromethyl-substituted phenyl group under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or the diazepane ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural elements are of interest in the design of new drugs, particularly those targeting central nervous system disorders and other therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-phenyl-1,4-diazepane: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.
Uniqueness
1-(Cyclopropanesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)14-4-1-3-13(11-14)12-20-7-2-8-21(10-9-20)24(22,23)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNAMPOVYRHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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